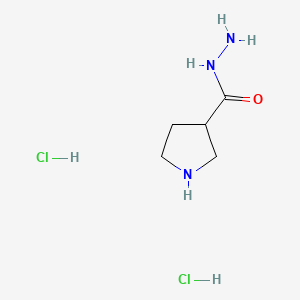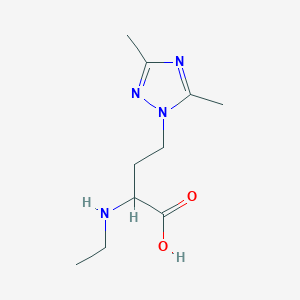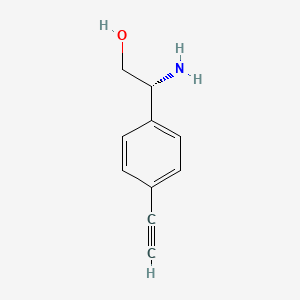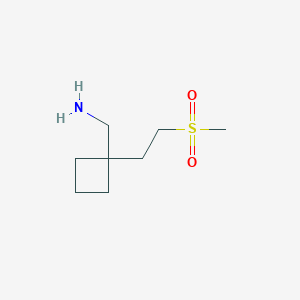
(1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine: is an organic compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . It is characterized by the presence of a cyclobutyl ring, a methanamine group, and a methylsulfonyl group. This compound is typically a colorless to pale yellow liquid .
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions: (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine is used as an intermediate in organic synthesis for the preparation of other compounds. It may also serve as a catalyst or a surfactant in certain chemical reactions .
Biology and Medicine: its structural features suggest it could be explored for use in drug development or as a biochemical probe .
Industry: In industrial settings, this compound may be used as a reaction condition modifier or as an intermediate in the production of other chemicals .
Mecanismo De Acción
The specific mechanism of action for (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The pathways involved may include those related to its functional groups, such as the methanamine and methylsulfonyl groups .
Comparación Con Compuestos Similares
Cyclobutanemethanamine: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
(1-(2-(Methylthio)ethyl)cyclobutyl)methanamine: Contains a methylthio group instead of a methylsulfonyl group, which may alter its reactivity and applications.
Uniqueness: (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine is unique due to the presence of both a cyclobutyl ring and a methylsulfonyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C8H17NO2S |
|---|---|
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
[1-(2-methylsulfonylethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C8H17NO2S/c1-12(10,11)6-5-8(7-9)3-2-4-8/h2-7,9H2,1H3 |
Clave InChI |
NEEKFTAOXJKJJH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCC1(CCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


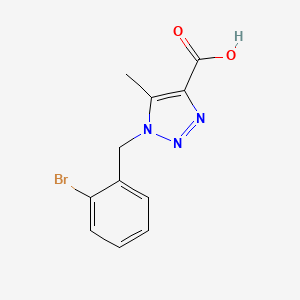
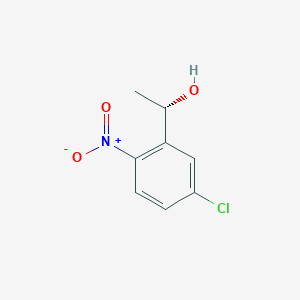
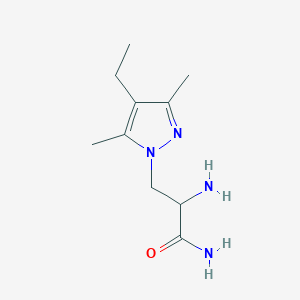
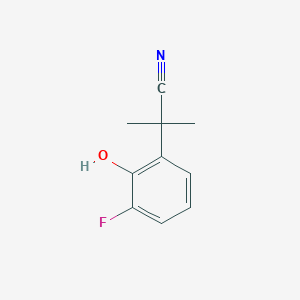
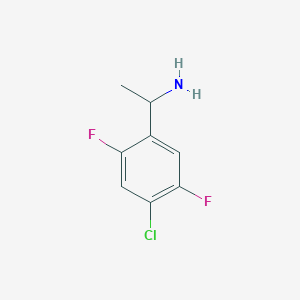
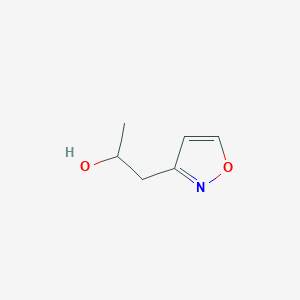
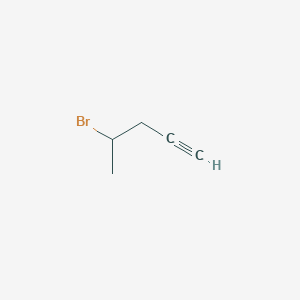
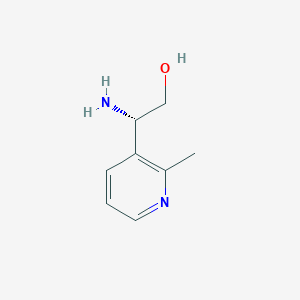
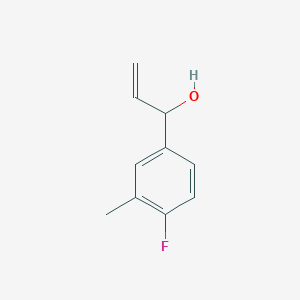
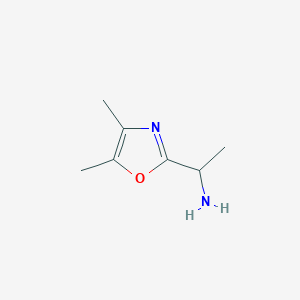
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
